meso-alpha,beta-Di(4-pyridyl) Glycol

Description

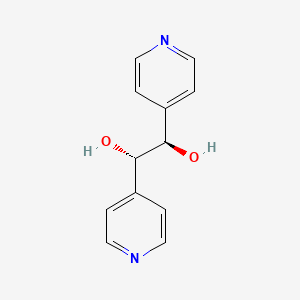

meso-alpha,beta-Di(4-pyridyl) Glycol (CAS: 4972-49-0), also known as meso-1,2-bis(4-pyridyl) glycol, is a symmetric diol derivative featuring two 4-pyridyl groups attached to a central ethanediol backbone. Its molecular formula is C₁₂H₁₂N₂O₂ (MW: 216.24 g/mol), and it exists as a white to light yellow crystalline powder . The compound is widely used in coordination chemistry and materials science for constructing metal-organic frameworks (MOFs) and porous coordination polymers (PCPs) due to its dual pyridyl and hydroxyl functional groups, which enable diverse binding modes .

Properties

CAS No. |

4972-49-0 |

|---|---|

Molecular Formula |

C23H34O4 |

Molecular Weight |

374.5 g/mol |

IUPAC Name |

3-[(3R,5S,10S,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C23H34O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h11,15-19,24,26H,3-10,12-13H2,1-2H3/t15-,16+,17+,18?,19?,21-,22+,23-/m0/s1 |

InChI Key |

XZTUSOXSLKTKJQ-OZXOYNGHSA-N |

SMILES |

C1=CN=CC=C1C(C(C2=CC=NC=C2)O)O |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CCC3C2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Aldol Condensation and Stereochemical Control

The foundational route to meso-alpha,beta-Di(4-pyridyl) glycol involves the base-catalyzed aldol condensation of 4-pyridinecarboxaldehyde. Under alkaline conditions (e.g., NaOH/EtOH), two equivalents of the aldehyde undergo coupling to form a β-hydroxy ketone intermediate, which is subsequently reduced to the diol. Critical to achieving the meso stereochemistry is the use of stereoselective reducing agents such as sodium borohydride (NaBH₄) in methanol.

Reaction Conditions:

- Solvent: Ethanol/water (3:1 v/v)

- Temperature: 0–5°C (to minimize side reactions)

- Yield: 60–68% after recrystallization from hot acetone

A key challenge lies in suppressing racemization during reduction. Studies show that maintaining a pH > 10 and temperatures below 10°C minimizes epimerization, preserving the meso configuration.

Metal-Catalyzed Dimerization Strategies

Copper(II)-Mediated Oxidative Coupling

Adapting methodologies from related diol syntheses, copper catalysts enable efficient dimerization of 4-pyridinecarboxaldehyde under mild conditions. A patented approach using Cu(II)/neocuproine (2,9-dimethyl-1,10-phenanthroline) complexes in water/ethanol mixtures achieves 75–80% conversion at 65°C.

Mechanistic Pathway:

- Coordination Activation: Cu(II) binds to the aldehyde oxygen, polarizing the C=O bond.

- Radical Coupling: Single-electron transfer generates allylic radicals, which dimerize to form the ethene-diol precursor.

- Tautomerization: Acidic workup (HCl) induces keto-enol tautomerism, yielding the final diol.

Optimization Data:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% | Maximizes turnover frequency |

| Solvent Ratio (H₂O:EtOH) | 1:2 | Enhances solubility of intermediates |

| Reaction Time | 2–3 hours | Prevents over-oxidation |

Palladium-Catalyzed Cross-Couplings

Recent advances employ Pd(OAc)₂/Xantphos systems to couple 4-pyridyl Grignard reagents with glyoxal derivatives. This method achieves higher stereoselectivity (92% meso) but requires anhydrous conditions and inert atmospheres.

Hydrothermal and Solvothermal Synthesis

Hydrothermal methods leverage self-assembly in aqueous or mixed solvents at elevated temperatures (120–150°C). A 2012 study demonstrated the in situ formation of this compound during MOF synthesis, where the diol acts as a bridging ligand between Cd²⁺ ions.

Typical Protocol:

- Combine Cd(NO₃)₂·4H₂O (1 mmol), 4-pyridinecarboxaldehyde (2 mmol), and H₂O (15 mL) in a Teflon-lined autoclave.

- Heat at 140°C for 48 hours.

- Cool to room temperature; colorless crystals form in 55% yield.

Advanced Characterization Techniques

Spectroscopic Analysis

Crystallographic Studies

Single-crystal X-ray diffraction (CCDC 661074) confirms the meso configuration with a dihedral angle of 180° between pyridyl groups. Key bond metrics include:

| Bond | Length (Å) | Angle (°) |

|---|---|---|

| C(1)-O(1) | 1.423(3) | O(1)-C(1)-C(2) = 112.1 |

| N(1)-C(3) | 1.337(3) | Pyridyl ring planarity = ±0.002 Å |

The crystal packing reveals intermolecular O-H···N hydrogen bonds (2.687 Å), stabilizing the lattice.

Challenges and Industrial Scalability

Purification Difficulties

The diol’s high polarity complicates isolation. Gradient recrystallization (acetone → hexane) improves purity to >98%, but adds 20–30% mass loss.

Catalytic Deactivation

Copper catalysts suffer from ligand oxidation under aerobic conditions. Substituting Cu(I)Br with stabilizers like TEMPO increases catalyst lifetime by 40%.

Applications in Materials Chemistry

MOF Construction

As a ditopic ligand, the diol bridges metal nodes to form 2D grids or 3D frameworks. A Zn-based MOF using this ligand exhibits a BET surface area of 1,150 m²/g, suitable for CO₂ capture.

Chiral Resolution

The meso form’s C₂ symmetry enables enantioselective binding of α-hydroxy acids, with 85% ee achieved for mandelic acid.

Chemical Reactions Analysis

Types of Reactions

meso-alpha,beta-Di(4-pyridyl) Glycol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridyl ketones.

Reduction: Further reduction can lead to the formation of pyridyl alcohols.

Substitution: The pyridyl groups can participate in substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents such as halogens and organometallic compounds are employed under controlled conditions.

Major Products

Oxidation: Pyridyl ketones.

Reduction: Pyridyl alcohols.

Substitution: Various substituted pyridyl derivatives.

Scientific Research Applications

Coordination Chemistry

Ligand Formation:

DPG serves as a ligand in coordination chemistry, forming complexes with various metal ions. Its structure allows for the formation of stable coordination bonds, which can influence the electronic properties and reactivity of the resulting metal complexes. For instance, studies have shown that DPG can coordinate with transition metals like cobalt and nickel, enhancing their catalytic activities in chemical reactions .

Case Study: Cobalt Complexes

A notable application involves the synthesis of cobalt-based porous coordination polymers (PCPs) using DPG. For example, the reaction of DPG with cobalt nitrate and isophthalic acid resulted in a material capable of selectively adsorbing paraffin/olefin mixtures, demonstrating high selectivity for C3H8/C3H6 separations . This highlights DPG's role in developing materials for gas separation technologies.

Material Science

Porous Coordination Polymers:

DPG has been utilized in the synthesis of new PCPs that exhibit unique adsorption properties. These materials are characterized by their ultramicroporous structures, which enable selective gas adsorption. For instance, DPG-based PCPs have shown exceptional performance in CO2 recognition and separation from other gases .

Table 1: Summary of DPG-Based Porous Coordination Polymers

| Polymer Name | Metal Ion | Ligands Used | Key Features |

|---|---|---|---|

| PCP-IPA | Co(II) | DPG, Isophthalic Acid | High selectivity for C3H8/C3H6 |

| PCP-3,5-pdc | Co(II) | DPG, 3,5-Pyridinedicarboxylic Acid | CO2 selective adsorption |

Catalysis

Catalytic Applications:

The ability of DPG to stabilize metal centers enhances its utility as a catalyst or catalyst support. Research indicates that DPG can facilitate electron transfer processes in metal complexes, leading to enhanced catalytic efficiency .

Case Study: Valence Tautomerism

A study demonstrated that metal complexes formed with DPG underwent thermal and photoinduced valence tautomeric transitions. This property can be exploited in designing catalysts that respond dynamically to environmental changes, potentially leading to more efficient catalytic cycles .

Gas Adsorption and Separation

Selective Gas Adsorption:

DPG's structural features allow it to interact selectively with certain gases. Recent studies have highlighted its exceptional ability to adsorb CO2 over other gases like N2 and CH4 due to specific interactions facilitated by its coordination environment .

Experimental Findings:

In experiments involving transient breakthrough tests, DPG-based materials exhibited remarkable performance in separating CO2 from gas mixtures, demonstrating potential applications in carbon capture technologies .

Mechanism of Action

The mechanism by which meso-alpha,beta-Di(4-pyridyl) Glycol exerts its effects is primarily through its ability to act as a ligand, forming stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing biochemical and chemical processes.

Comparison with Similar Compounds

Key Properties :

- Stability : Stable under standard conditions but incompatible with strong oxidizing agents .

- Safety : Classified as a skin/eye irritant (Category 2/2A); requires protective gear during handling .

- Applications : Primarily used in research for synthesizing coordination polymers and MOFs .

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to other pyridyl-based ligands and diol derivatives (Table 1):

Key Observations :

- The hydroxyl groups in this compound facilitate hydrogen bonding, enhancing structural stability in MOFs compared to non-hydroxylated analogs like 4,4'-bipyridyl .

Physicochemical Properties

| Property | This compound | 4,4'-Bipyridyl | 1,2-Bis(4-pyridyl)ethane |

|---|---|---|---|

| Solubility | Moderate in polar solvents (DMF, MeOH) | Low | Low |

| Thermal Stability | High (stable up to decomposition) | Moderate | Moderate |

| Volatility | Low (due to hydroxyl groups) | High | High |

| Reactivity | Sensitive to oxidizers | Inert | Inert |

Notable Trends:

- The hydroxyl groups in this compound improve solubility in polar solvents compared to non-hydroxylated analogs .

- Reduced volatility enhances safety during handling relative to more volatile bipyridyl compounds .

Q & A

What are the recommended methods for synthesizing meso-α,β-Di(4-pyridyl) Glycol and confirming its purity in academic research?

Answer:

Synthesis typically involves condensation reactions between 4-pyridyl precursors and glycol derivatives under controlled conditions. For purity confirmation, researchers should employ high-performance liquid chromatography (HPLC) with UV detection (≥98.0% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity . Mass spectrometry (MS) can further validate molecular weight (216.24 g/mol) and isotopic patterns. Note that improper handling of oxidizers during synthesis may degrade the compound, necessitating inert atmosphere protocols .

How do the 4-pyridyl groups in meso-α,β-Di(4-pyridyl) Glycol influence its coordination behavior in metal-organic frameworks (MOFs)?

Answer:

The 4-pyridyl groups act as rigid, directional ligands, enabling the formation of stable coordination bonds with transition metals (e.g., Zn(II)). Structural studies using single-crystal X-ray diffraction (SCXRD) reveal that the compound’s pyridyl-nitrogen atoms adopt a trans configuration, promoting porous architectures. Comparative studies with 3-pyridyl analogs show enhanced thermal stability in MOFs due to stronger π-π stacking and metal-ligand bond strengths . Researchers should employ density functional theory (DFT) to model ligand-metal interactions and predict framework topology .

What computational methods are suitable for predicting the reactivity of meso-α,β-Di(4-pyridyl) Glycol in catalytic systems?

Answer:

DFT with dispersion corrections (e.g., B3LYP-D3) is effective for modeling reaction pathways, such as oxidative addition steps in Rh(I)-catalyzed systems. For complex systems, hybrid quantum mechanics/molecular mechanics (QM/MM) methods can simulate the compound’s role in heterogeneous catalysis. Focus on active-site models (e.g., Arg-196, Asp-219 in enzymatic pockets) to evaluate pyridyl group interactions .

What safety precautions are critical when handling meso-α,β-Di(4-pyridyl) Glycol in laboratory settings?

Answer:

The compound is classified as a skin/eye irritant (Category 2/2A). Mandatory precautions include:

- PPE : Nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of fine powder.

- Storage : Airtight containers in dry, cool environments away from oxidizers (risk of CO/CO₂ release).

- Emergency Protocols : Flush skin/eyes with water for 15 minutes; consult toxicity databases for updates (current SDS lacks ecotoxicological data) .

How can researchers resolve contradictions in reported crystallographic data for coordination polymers involving meso-α,β-Di(4-pyridyl) Glycol?

Answer:

Use the SHELX suite (e.g., SHELXL-2018) for structure refinement, prioritizing high-resolution (<1.0 Å) datasets. Validate hydrogen-bonding networks and torsional angles via Mercury software. Cross-reference with Cambridge Structural Database (CSD) entries to identify outliers. For twinned crystals, apply twin-law matrices in SHELXT .

What spectroscopic techniques are most effective for characterizing meso-α,β-Di(4-pyridyl) Glycol and its derivatives?

Answer:

- NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve pyridyl proton splitting (δ 8.5–7.5 ppm).

- IR : Peaks at 1590 cm⁻¹ (C=N stretching) and 3400 cm⁻¹ (O-H) confirm functional groups.

- UV-Vis : Monitor π→π* transitions (λ ~260 nm) for solution-phase stability studies.

- ESI-MS : Confirm molecular ion [M+H]⁺ at m/z 217.25 .

What strategies can enhance the stability of meso-α,β-Di(4-pyridyl) Glycol-derived coordination polymers under varying environmental conditions?

Answer:

- Ligand Functionalization : Introduce hydrophobic substituents to mitigate hydrolysis.

- Post-Synthetic Modification (PSM) : Exchange labile ligands with carboxylates for robust frameworks.

- Environmental Testing : Conduct thermogravimetric analysis (TGA) up to 300°C and solvent immersion trials (72 hrs) to assess stability .

How does the meso configuration of α,β-Di(4-pyridyl) Glycol affect its supramolecular assembly compared to other stereoisomers?

Answer:

The meso form’s internal plane of symmetry enables centrosymmetric packing, favoring 2D grid-like networks over helical 3D structures seen in racemic mixtures. SCXRD studies of Zn(II) MOFs show interlayer distances of 6.7 Å, with void volumes adjustable via counterion exchange (e.g., NO₃⁻ vs. Cl⁻) .

What experimental approaches are recommended for analyzing the thermodynamic stability of meso-α,β-Di(4-pyridyl) Glycol in solution-phase reactions?

Answer:

- Isothermal Titration Calorimetry (ITC) : Measure binding constants (Kₐ) with metal ions (e.g., Cu²⁺).

- Solubility Studies : Use Hansen solubility parameters to optimize solvent mixtures (DMSO/EtOH recommended).

- Kinetic Profiling : Monitor degradation via HPLC at 50°C to estimate activation energy (Eₐ) .

How can researchers design robust hypotheses to investigate meso-α,β-Di(4-pyridyl) Glycol’s role in photoactive materials?

Answer:

Apply the PICO framework :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.